BDP9066 -

BDP9066

Catalog Number: EVT-261180
CAS Number:
Molecular Formula: C20H24N6
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDP9066 is a potent and selective MRCK inhibitor, reducing substrate phosphorylation. BDP9066 leads to morphological changes in cancer cells along with inhibition of their motility and invasive character.
Source and Classification

BDP9066 was identified through chemical screening aimed at discovering selective inhibitors for MRCK kinases. The compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives, which have shown promise in inhibiting various kinases involved in cancer progression and metastasis. Its chemical structure allows it to effectively bind to the ATP-binding site of MRCKβ, leading to its classification as a kinase inhibitor.

Synthesis Analysis

Methods and Technical Details

The synthesis of BDP9066 involves several key steps typical for the preparation of pyrrolo[2,3-b]pyridine derivatives. While specific synthetic routes are detailed in ongoing research, general methods include:

  1. Formation of the Pyrrole Ring: Starting materials undergo cyclization reactions to form the pyrrole core.
  2. Functionalization: Various substituents are introduced to enhance selectivity and potency against MRCKβ.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization.

The synthesis has been optimized to yield high purity and bioactivity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry employed for characterization.

Molecular Structure Analysis

Structure and Data

BDP9066 features a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine framework. The molecular formula is C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol. Key structural data includes:

  • Molecular Geometry: The compound exhibits a planar configuration conducive for effective binding to the target kinase.
  • Binding Interactions: BDP9066 engages in hydrogen bonding and hydrophobic interactions within the ATP-binding site of MRCKβ.

Structural Visualization

Crystallographic studies have provided insights into the binding mode of BDP9066 with MRCKβ, revealing critical interactions that underpin its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

BDP9066 undergoes various chemical reactions that are essential for its biological activity:

  1. Kinase Inhibition: The primary reaction involves binding to MRCKβ, leading to inhibition of its kinase activity.
  2. Cellular Uptake: The compound's lipophilicity facilitates passive diffusion across cellular membranes.
  3. Metabolic Stability: Studies indicate that BDP9066 is metabolically stable, which enhances its suitability for therapeutic applications.

In vitro assays have demonstrated that BDP9066 effectively reduces MRCK activity in cancer cell lines, confirming its role as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which BDP9066 exerts its effects involves several steps:

  1. Binding to MRCKβ: BDP9066 selectively binds to the ATP-binding site of MRCKβ.
  2. Inhibition of Phosphorylation: This binding prevents ATP from accessing the active site, thereby inhibiting the phosphorylation of downstream targets involved in cell proliferation and survival.
  3. Induction of Apoptosis: Inhibition of MRCKβ leads to altered signaling pathways that promote apoptosis in cancer cells.

Experimental data show that treatment with BDP9066 results in decreased viability of cancer cells, particularly those expressing high levels of MRCK.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: BDP9066 is typically presented as a white to off-white powder.
  • Solubility: It demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Activity may vary with pH; optimal conditions should be maintained during experiments.

Relevant analyses such as thermal gravimetric analysis may provide further insights into stability characteristics.

Applications

Scientific Uses

BDP9066 has potential applications in several areas:

  1. Cancer Research: As an MRCK inhibitor, it serves as a valuable tool for studying the role of this kinase in cancer biology.
  2. Therapeutic Development: Given its selectivity and potency, BDP9066 may be explored further as a candidate for targeted cancer therapies.
  3. Biochemical Assays: It can be utilized in assays designed to evaluate MRCK activity or screen for other potential inhibitors.
Introduction to BDP9066

BDP9066 represents a significant advancement in targeted cancer therapeutics as a potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCKα/β). This azaindole-based compound emerged from structure-guided optimization efforts aimed at overcoming the historical lack of specific MRCK inhibitors, which had impeded the exploration of MRCK's roles in cancer biology. With nanomolar-range inhibition constants against MRCK isoforms and minimal activity against closely related kinases like ROCK1/2, BDP9066 serves as both a chemical probe for elucidating MRCK-dependent signaling pathways and a promising therapeutic candidate for cytoskeleton-dependent malignancies. Preclinical studies demonstrate its efficacy in reducing cancer cell motility, invasion, and proliferation—particularly in hematological cancers and solid tumors like squamous cell carcinoma and triple-negative breast cancer (TNBC). Its development marks a critical step toward validating MRCK as a druggable target in oncology [2] [5] [7].

Chemical and Pharmacological Profile of BDP9066

Structural Characterization and Azaindole Spirocyclic Modifications

BDP9066 (molecular formula: C₂₀H₂₄N₆; molecular weight: 348.44 g/mol; CAS: 2226507-04-4) features an optimized azaindole spirocyclic core that enables high-affinity interactions with the ATP-binding site of MRCK kinases. Key structural modifications include:

  • A chiral spirocyclic amine at position 8 of the azaindole scaffold, with the (R)-enantiomer (CAS: 2284549-25-1) exhibiting superior inhibitory activity [4] [9].
  • A pyrimidine substituent at the C3 position, enhancing hydrophobic interactions with kinase hinge residues.
  • A fused pyrrolopyridine system that improves solubility and reduces off-target effects compared to earlier analogs like BDP5290 [7].

These modifications confer enhanced metabolic stability and kinase selectivity. X-ray crystallography confirms that BDP9066 stabilizes MRCKβ in a DFG-in conformation, with the spirocyclic moiety occupying a hydrophobic pocket adjacent to the catalytic site [7]. The compound exhibits suitable solubility for in vivo applications (≥20 mg/mL in DMSO) and stability across a range of formulations, including PEG300/saline mixtures used in preclinical models [4].

Table 1: Structural and Physicochemical Properties of BDP9066

PropertyValue
Molecular FormulaC₂₀H₂₄N₆
Molecular Weight348.44 g/mol
CAS Number2226507-04-4 (racemic)
2284549-25-1 [(R)-enantiomer]
Solubility (DMSO)20 mg/mL (~57.40 mM)
LogP2.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area64.7 Ų

Selectivity and Kinase Inhibition Spectrum (MRCKα/β vs. ROCK1/2)

BDP9066 exhibits exceptional selectivity for MRCKα (Kᵢ = 0.0136 nM) and MRCKβ (Kᵢ = 0.0233 nM) over related kinases, particularly ROCK1 and ROCK2. In biochemical assays:

  • MRCKβ inhibition: IC₅₀ of 64 nM in SCC12 squamous carcinoma cells [1] [3].
  • Selectivity against ROCK: >100-fold selectivity for MRCKβ vs. ROCK1/2, attributed to steric complementarity with a unique glycine gatekeeper residue in MRCK [3] [7].
  • Kinome-wide profiling: At 1 μM, BDP9066 inhibits only 4–9 kinases beyond MRCKα/β out of 101 tested, confirming its narrow target spectrum [5] [7].

This selectivity is pharmacologically critical, as concurrent inhibition of ROCK and MRCK induces excessive cytoskeletal disruption and toxicity. BDP9066’s precision enables isolated interrogation of MRCK-dependent pathways, distinguishing it from earlier multi-kinase inhibitors like chelerythrine or DJ4 [2] [7].

Table 2: Selectivity Profile of BDP9066 Across Key Kinases

Kinase TargetInhibition Constant (Kᵢ)IC₅₀ (Cellular)Selectivity vs. ROCK
MRCKα0.0136 nMNot reported>1,000-fold
MRCKβ0.0233 nM64 nM>100-fold
ROCK1>1,000 nM>10 μMReference
ROCK2>1,000 nM>10 μMReference

Biological Significance of MRCK Kinases

Role in Actin-Myosin Cytoskeletal Dynamics and Cancer Cell Motility

MRCKα and MRCKβ are master regulators of actin-myosin cytoskeletal dynamics, acting downstream of the small GTPase Cdc42. Their activation triggers phosphorylation of key substrates:

  • Myosin Light Chain 2 (MLC2): Phosphorylation at Thr18/Ser19 activates myosin ATPase, enabling actomyosin contractility and stress fiber formation [2] [7].
  • LIM Kinase (LIMK): Phosphorylates and inactivates cofilin, stabilizing F-actin filaments [5] [7].
  • Myosin Phosphatase Target Subunit 1 (MYPT1): Inhibition enhances MLC2 phosphorylation [7].

BDP9066 disrupts this signaling cascade by inhibiting MRCK kinase activity, leading to:

  • Reduced MLC2 phosphorylation: >80% suppression at 1 μM in SCC12 and MDA-MB-231 cells [1] [2].
  • Impaired cancer cell motility: Dose-dependent inhibition of SCC12 squamous carcinoma migration (IC₅₀ = 64 nM) and 3D invasion in organotypic assays [2] [3].
  • Anti-proliferative effects: Screening across 750 human cancer cell lines revealed broad activity, with greatest sensitivity in hematological malignancies (e.g., leukemia, lymphoma) and epithelial cancers like TNBC [2] [6].

In Claudin-low TNBC models, BDP9066 treatment (0.5–1 μM) induced cytoskeletal collapse, G1 cell-cycle arrest, and reduced colony formation by 60–80%. These effects correlated with MRCK dependency signatures, including high baseline phosphorylation of MLC2 and expression of focal adhesion genes [6].

MRCK Signaling in Tumor Microenvironment Remodeling

BDP9066 modulates tumor-stroma interactions and immune evasion pathways through cytoskeletal and transcriptional reprogramming:

  • YAP/TAZ suppression: In TNBC, MRCK inhibition reduced nuclear translocation of YAP/TAZ—transcriptional co-activators regulating pro-tumorigenic genes. BDP9066 downregulated YAP/TAZ target genes (e.g., CTGF, CYR61) and inhibited NF-κB activation, curtailing IL-6 and TNF-α production [6].
  • Immunosuppression reversal: By blocking MRCK-driven actomyosin contractility, BDP9066 enhanced T-cell infiltration in murine TNBC xenografts, potentially countering immune exclusion [6].
  • Therapeutic efficacy in vivo:
  • Topical application (25 µg/day) reduced skin papilloma volumes by >50% in a murine chemical carcinogenesis model, correlating with decreased MRCKα autophosphorylation (pS1003) in tumor tissue [2] [3] [5].
  • Subcutaneous administration (10 mg/kg BID) inhibited BT549 TNBC xenograft growth by 70% and suppressed pS1003 and pMLC2 biomarkers [6].

The phospho-S1003 site on MRCKα serves as a pharmacodynamic biomarker, with a phosphorylation-sensitive antibody enabling real-time monitoring of target engagement in tumors [2] [5].

Table 3: In Vivo Efficacy of BDP9066 in Preclinical Cancer Models

Cancer ModelTreatment RouteKey FindingsBiomarker Changes
Skin carcinogenesis (SCC)Topical50% reduction in papilloma volume↓ MRCKα pS1003 staining
BT549 TNBC xenograftsSubcutaneous70% tumor growth inhibition; enhanced survival↓ pMLC2; ↓ YAP/TAZ nuclear localization
Ovarian carcinoma PDXIntraperitonealSynergy with carboplatin (reduced metastasis)↓ F-actin polymerization

Properties

Product Name

BDP9066

IUPAC Name

(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1

InChI Key

UELSMLDRSQFVHG-FQEVSTJZSA-N

SMILES

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5

Solubility

Soluble in DMSO

Synonyms

BDP9066; BDP-9066; BDP 9066

Canonical SMILES

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5

Isomeric SMILES

C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.